(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one is an organic compound that features a thiophene ring substituted with two chlorine atoms and a dimethoxyphenyl group attached to an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as chlorine gas or N-chlorosuccinimide (NCS) to introduce the chlorine atoms at the 2 and 5 positions.
Enone Formation: The enone structure is formed through a condensation reaction between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the chlorinated thiophene with the dimethoxyphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both a thiophene ring and an enone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-20-12-4-3-9(7-13(12)21-2)18-6-5-11(19)10-8-14(16)22-15(10)17/h3-8,18H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHAPUJXTAIKIZ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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